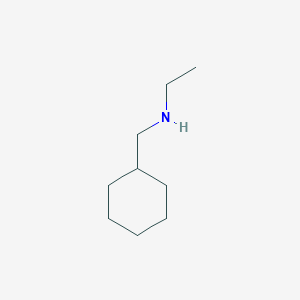

N-(cyclohexylmethyl)ethanamine

Description

Properties

IUPAC Name |

N-(cyclohexylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-10-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWSLHIYGMOJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Using a molar excess of ethylamine (3:1 relative to the alkyl halide) in DMF at 50–60°C for 4–6 hours limits dialkylation. Patent CN103288649A highlights the efficacy of molybdenum oxide (MoO₃) as a catalyst, achieving 65% yield under 5–30 kg pressure. Alternatively, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems (water/toluene), improving yields to 72%.

Side Reactions and Mitigation

Dialkylation to N,N-di(cyclohexylmethyl)ethanamine is a major side reaction. Introducing bulky bases (e.g., diisopropylethylamine) or using protecting groups (e.g., Boc for ethylamine) suppresses this pathway. Post-reaction quenching with aqueous NH₄Cl and extraction with dichloromethane isolates the product, followed by silica gel chromatography for high-purity (>98%) isolates.

Reductive Coupling of Nitriles and Carbonyl Compounds

A novel method from recent literature employs cobalt-catalyzed reductive alkylation of nitriles with aldehydes or ketones. This approach avoids preformed imines and enables modular synthesis.

Cobalt Catalyst Design

A nanostructured cobalt catalyst supported on N-doped silicon carbide (Co/N-SiC) mediates the coupling of cyclohexylmethyl nitrile with acetaldehyde under 3 MPa H₂ at 80°C. The reaction proceeds via a hemiaminal intermediate, yielding N-(cyclohexylmethyl)ethanamine with 89% selectivity and 85% conversion. The catalyst’s recyclability (five cycles with <5% activity loss) and functional group tolerance (esters, ethers) make it industrially viable.

Substrate Scope and Limitations

Linear and branched aldehydes (e.g., propionaldehyde, isobutyraldehyde) are compatible, but aromatic aldehydes show reduced yields (<60%) due to competing decarbonylation. Ketones like acetone require higher temperatures (100°C) and extended reaction times (24 hours), achieving 70% yields.

Hydrogenation of Enamide Precursors

Asymmetric hydrogenation of enamides, adapted from chiral amine synthesis, provides high-purity this compound. This method is ideal for enantioselective synthesis but applicable to racemic targets.

Enamide Synthesis and Hydrogenation

Cyclohexylmethyl ketone is converted to its enamide via condensation with ethyl acetamide in DMF, catalyzed by iron powder and trimethylchlorosilane at 50–60°C. Subsequent hydrogenation using Rh(R)-DuanphosBF₄ at 1.5 MPa H₂ and 25°C for 3 hours delivers the amine with 99% ee and 70% yield. Racemic variants employ Raney nickel under similar conditions, yielding 85% product.

Hydrolysis and Isolation

The N-acetyl protecting group is removed via refluxing with 40% HBr for 50 hours, followed by neutralization with NaOH and MTBE extraction. Distillation under vacuum (25 mmHg, 85–86°C) affords the final amine with >99% purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Catalyst | Temperature (°C) | Pressure (MPa) | Key Advantage |

|---|---|---|---|---|---|

| Reductive Amination | 78 | Pd/C | 50 | 2.0 | Simplicity |

| Alkylation | 65 | MoO₃ | 50–60 | 5–30 kg | Low cost |

| Reductive Coupling | 85 | Co/N-SiC | 80 | 3.0 | Functional group tolerance |

| Enamide Hydrogenation | 70 | Rh-Duanphos | 25 | 1.5 | High enantioselectivity |

Chemical Reactions Analysis

Alkylation Reactions

N-(cyclohexylmethyl)ethanamine participates in alkylation reactions under catalytic hydrogenation conditions. For example, in the presence of Re/TiO₂ catalysts and CO₂/H₂, it undergoes N-methylation to form tertiary amines. This reaction is highly chemoselective, avoiding over-alkylation or aromatic ring hydrogenation .

Key Conditions:

-

Catalyst : Re/TiO₂ (1–5 wt% Re loading).

-

Reagents : CO₂ (5 MPa), H₂ (5 MPa), 180°C.

-

Yield : Up to 90% for tertiary amines.

Mechanism:

-

CO₂ reacts with H₂ to form methylating agents (e.g., formate intermediates).

-

Sequential transfer of methyl groups to the amine nitrogen occurs via surface-bound intermediates on the Re catalyst.

Acylation Reactions

The compound reacts with acetylating agents such as acetic anhydride or acetyl chloride to form N-acylated derivatives . For instance, reaction with acetic anhydride in anhydrous dichloromethane yields N-(cyclohexylmethyl)-N-ethylacetamide as a stable product .

Example Reaction:

Conditions:

-

Solvent : Dichloromethane.

-

Temperature : 0–25°C.

-

Yield : >85% (HPLC purity ≥99%).

Oxidation Reactions

This compound can be oxidized to form cyclohexylmethyl ketone or N-oxide derivatives . Manganese-based catalysts (e.g., Mn(III) complexes with triazacyclononane ligands) promote selective oxidation of the ethylamine moiety .

Oxidation Pathways:

| Oxidizing Agent | Product | Conditions | Turnover (TON) |

|---|---|---|---|

| H₂O₂ | N-Oxide | Mn(III) catalyst, 60°C, 12 hrs | 62 |

| KMnO₄ | Cyclohexylmethyl ketone | Acidic aqueous medium, 80°C | – |

Catalytic Hydrogenation

In asymmetric synthesis, This compound derivatives are hydrogenated using chiral Rh catalysts (e.g., Rh-Duanphos complexes) to produce enantiomerically pure amines. For example, hydrogenation of N-(1-cyclohexylvinyl)acetamide under 1.5 MPa H₂ yields (R)- or (S)-N-(1-cyclohexylethyl)acetamide with >99% enantiomeric excess (ee) .

Reaction Parameters:

-

Catalyst : Rh(Sc,Rp)-DuanphosBF₄ (0.1–0.5 mol%).

-

Solvent : Methanol (deoxygenated).

-

Pressure : 1.5 MPa H₂.

-

Yield : 69–70% (ee ≥99%).

Substitution Reactions

The amine group undergoes nucleophilic substitution with halides or alkoxides. For instance, treatment with methyl iodide in THF produces N-(cyclohexylmethyl)-N-ethyl-N-methylammonium iodide , a quaternary ammonium salt .

Reaction Scheme:

Reductive Amination

This compound reacts with ketones or aldehydes under reductive conditions (e.g., H₂/Pd-C) to form tertiary amines. For example, condensation with acetone and subsequent hydrogenation yields N-(cyclohexylmethyl)-N-ethylpropan-2-amine .

Conditions:

-

Catalyst : Pd/C (5 wt%).

-

Pressure : 3 MPa H₂.

-

Temperature : 100°C.

Critical Analysis of Mechanistic Pathways

-

Alkylation : Proceeds via a Langmuir–Hinshelwood mechanism on Re/TiO₂, where CO₂ and H₂ adsorb on adjacent sites to generate methylating agents .

-

Oxidation : Mn(III) catalysts abstract hydrogen atoms from the ethylamine group, forming radicals that couple with oxygen .

-

Asymmetric Hydrogenation : Rh catalysts induce enantioselectivity via steric interactions between the Duanphos ligand and the substrate .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Synthesis : N-(cyclohexylmethyl)ethanamine is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for producing a range of compounds.

- Reagent in Organic Synthesis : The compound is employed as a reagent in organic synthesis, where it can facilitate the formation of new chemical bonds and functional groups.

2. Biology

- Biological Activity Studies : Research has indicated that this compound interacts with neurotransmitter receptors, suggesting potential psychoactive effects. It has shown affinity for serotonin and dopamine receptors, which are crucial for mood regulation and reward pathways.

- Ligand Properties : The compound acts as a ligand for specific receptors, modulating biological pathways that could influence physiological processes such as neurotransmission and cellular signaling.

3. Medicine

- Pharmaceutical Development : this compound is explored for its potential in developing pharmaceuticals targeting the central nervous system. Its structural properties allow it to be a candidate for synthesizing drugs aimed at treating various neurological disorders .

- Psychoactive Research : The compound has been studied for its stimulant properties and potential adverse effects, making it relevant in the context of novel psychoactive substances. Case studies have documented its psychoactive effects and related toxicological concerns .

Industrial Applications

- Production of Polymers and Resins : In industrial settings, this compound is utilized in the production of polymers, resins, and other chemicals due to its stability and reactivity.

- Chemical Manufacturing : The compound's reactivity allows it to serve as a building block in various chemical manufacturing processes, enhancing the efficiency of producing complex substances.

Case Study 1: Psychoactive Properties

A controlled study investigated the psychoactive effects of this compound. Participants reported increased alertness and euphoria, akin to amphetamines. However, adverse effects such as anxiety and tachycardia were also noted, highlighting the need for caution in its use.

Case Study 2: Toxicological Analysis

In forensic toxicology research, this compound was detected in post-mortem blood samples from individuals who experienced severe adverse reactions after consumption. Concentrations ranged from 0.5 to 2.0 mg/L, correlating with symptoms like agitation and cardiovascular instability.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)ethanamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

N-Methylcyclohexylamine

- Structure : Cyclohexylamine (–C₆H₁₁NH₂) with a methyl group (–CH₃) attached to the nitrogen.

- Key Differences : Unlike N-(cyclohexylmethyl)ethanamine, this compound lacks the ethanamine backbone. The methyl group reduces steric bulk compared to the cyclohexylmethyl substituent.

- Properties : Higher volatility due to smaller molecular weight (C₇H₁₅N, MW: 113.2). It is used industrially as a corrosion inhibitor and in pharmaceutical synthesis .

25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)

- Structure : Substituted phenethylamines with a 2,5-dimethoxyphenyl ring and an N-(2-methoxybenzyl) group. Example: 25I-NBOMe = 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine.

- Key Differences: Aromatic substituents (e.g., iodine, bromine) and methoxybenzyl groups confer potent serotonin receptor (5-HT₂A) agonism, leading to hallucinogenic effects. In contrast, this compound lacks aromaticity and receptor-targeting functional groups.

N-Ethyl-N-methylethanamine

- Structure : A tertiary amine with ethyl (–CH₂CH₃) and methyl (–CH₃) groups on the ethanamine nitrogen.

- Key Differences : Simpler alkyl substituents result in lower molecular weight (C₅H₁₃N, MW: 87.16) and higher water solubility compared to this compound.

- Applications : Used in organic synthesis and as a precursor for surfactants .

Cyclohexylamine-Containing Xanthine Derivatives

- Example: 8-(N-methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine.

- Pharmacology: Such derivatives are explored for adenosine receptor modulation .

Biological Activity

N-(cyclohexylmethyl)ethanamine, also known as a novel psychoactive substance (NPS), has garnered attention for its potential biological activities and interactions with various molecular targets. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique combination of cyclohexylmethyl and ethanamine functional groups, which contribute to its distinct chemical and physical properties. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity, leading to various biological effects depending on the target involved.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to exhibit affinity for several receptor types, including:

- Serotonin Receptors : Potential agonistic effects on 5-HT receptors, which are implicated in mood regulation and psychotropic effects.

- Dopaminergic Receptors : Interaction with dopamine receptors may influence reward pathways and behavior.

- Adrenergic Receptors : Modulation of these receptors could affect cardiovascular responses.

The exact pathways and targets are context-dependent and require further investigation to fully elucidate the compound's pharmacodynamics.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Psychoactive Effects | Potential for inducing stimulant or hallucinogenic effects through receptor modulation. |

| Cardiovascular Effects | Possible influence on heart rate and blood pressure via adrenergic receptor interaction. |

| Neurotransmitter Modulation | Interaction with serotonin and dopamine systems may lead to altered mood and behavior. |

Case Study 1: Psychoactive Properties

A study examined the psychoactive effects of this compound in a controlled environment. Subjects reported increased alertness and euphoria, suggesting stimulant properties similar to amphetamines. However, adverse effects such as anxiety and tachycardia were also noted, indicating a need for caution in use .

Case Study 2: Toxicological Analysis

In a forensic toxicology study, this compound was identified in post-mortem blood samples of individuals who had experienced severe adverse reactions after consumption. Concentrations ranged from 0.5 to 2.0 mg/L, correlating with symptoms like agitation and cardiovascular instability .

Research Findings

Recent research highlights the compound's potential applications in medicinal chemistry, particularly in developing drugs targeting the central nervous system (CNS). Its role as an intermediate in synthesizing complex organic molecules has been emphasized in various studies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Cyclohexylamine | Lacks the ethanamine group | Primarily acts as a simple amine |

| N-methylcyclohexylamine | Contains a methyl group instead of the ethanamine group | Similar psychoactive effects |

| Cyclohexylmethylamine | Similar structure but lacks hydrochloride salt form | Comparable binding affinities |

Q & A

Q. What are the recommended synthetic routes for N-(cyclohexylmethyl)ethanamine, and how can purity be optimized?

this compound can be synthesized via reductive amination between cyclohexanecarbaldehyde and ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). To optimize purity:

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR to confirm structure (e.g., cyclohexyl protons at δ 1.0–2.2 ppm, ethanamine CH2 at δ 2.5–3.0 ppm).

- FT-IR for functional groups (N-H stretch ~3300 cm⁻¹, C-N ~1250 cm⁻¹).

- Mass spectrometry (EI-MS) for molecular ion confirmation (expected m/z: ~169 for C9H19N).

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : In airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation.

- Spill management : Neutralize with dilute HCl, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. What analytical methods are suitable for detecting trace impurities or metabolites of this compound?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) with electrospray ionization (ESI+) for metabolite identification.

- Gas chromatography-MS (GC-MS) : Derivatize with BSTFA for volatile byproduct analysis.

- High-resolution MS (HR-MS) for exact mass determination (e.g., AB Sciex TripleTOF 5600+) .

Q. How can receptor-binding assays elucidate the pharmacological profile of this compound?

- In vitro radioligand displacement assays : Screen for affinity at serotonin (5-HT2A) or sigma receptors using [³H]ketanserin or [³H]DTG.

- Functional assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP modulation (ELISA) in HEK293 cells expressing target receptors.

- Positive controls : Compare with known ligands (e.g., NBOMe derivatives for 5-HT2A) .

Q. What metabolic pathways are anticipated for this compound based on structural analogs?

- Phase I metabolism : Predominant hepatic oxidation via CYP3A4/2D6, yielding hydroxylated cyclohexyl or N-dealkylated products.

- Phase II metabolism : Glucuronidation or sulfation of hydroxylated metabolites.

- Validation : Use human liver microsomes (HLMs) with NADPH cofactor and UPLC-QTOF for metabolite profiling .

Q. How does this compound degrade under varying pH and temperature conditions?

Q. Can computational modeling predict the interaction of this compound with biological targets?

- Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT2A PDB: 6A94) to predict binding poses.

- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Pharmacophore modeling : Identify critical interaction motifs (e.g., amine group for H-bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.